![molecular formula C8H13Br B2795208 6-(Bromomethyl)spiro[2.4]heptane CAS No. 2402829-37-0](/img/structure/B2795208.png)
6-(Bromomethyl)spiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)spiro[2.4]heptane: is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[24]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of spiro[2.4]heptane derivatives. One common method includes the reaction of spiro[2.4]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)spiro[2.4]heptane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, thiols, and amines.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with sodium azide yields 6-(Azidomethyl)spiro[2.4]heptane.
- Reaction with potassium cyanide yields 6-(Cyanomethyl)spiro[2.4]heptane.
Applications De Recherche Scientifique
6-(Bromomethyl)spiro[2.4]heptane finds applications in various fields of scientific research:
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology and Medicine
Drug Discovery: Explored for its potential in the development of new pharmaceuticals due to its unique structural features.
Biological Probes: Utilized in the design of molecular probes for studying biological systems.
Industry
Materials Science: Investigated for its role in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)spiro[2.4]heptane in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane: The parent compound without the bromomethyl group.
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiropentane: Contains a spirocyclic structure with cyclopropane rings.
Uniqueness
6-(Bromomethyl)spiro[2.4]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its parent compound and other spirocyclic analogues. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
IUPAC Name |
6-(bromomethyl)spiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWZAFUJVFUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
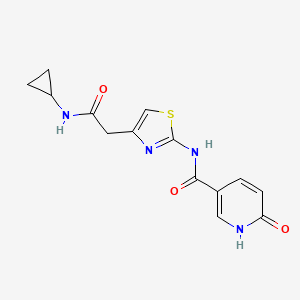
![2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2795127.png)
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)

![1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2795133.png)
![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)
![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)
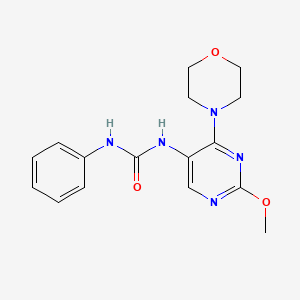
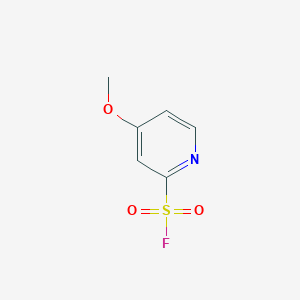
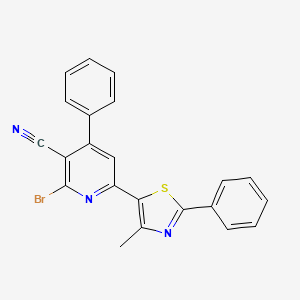
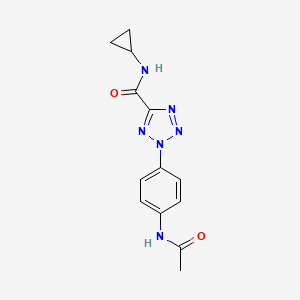
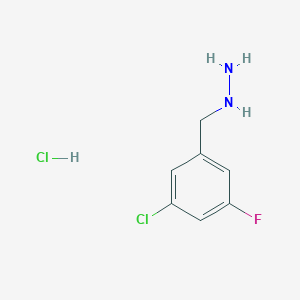
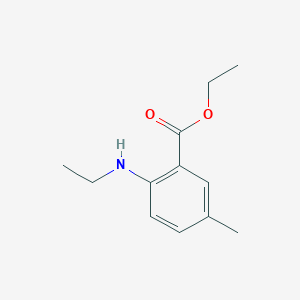
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
